molecular formula C7H14ClN B1434042 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803581-89-6

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1434042
CAS No.: 1803581-89-6
M. Wt: 147.64 g/mol
InChI Key: QWACEVANNOEHAJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C7H14ClN. It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name

3,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-3-7(2)5-8-4-6;/h3,6,8H,4-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWACEVANNOEHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-89-6
Record name Pyridine, 1,2,3,6-tetrahydro-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reduction of quaternary pyridinium salts. One common method is the reduction of N-methylpyridinium salts using sodium borohydride in a protic solvent medium such as methanol . This reaction proceeds at low temperatures, often around 0°C, to yield the desired tetrahydropyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, piperidines, and various N-alkylated derivatives .

Scientific Research Applications

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can mimic or inhibit the action of natural neurotransmitters, thereby affecting signal transduction pathways in the nervous system. The compound’s effects are mediated through binding to receptor sites, leading to changes in neuronal activity and neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike MPTP, which is primarily a neurotoxin, 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has broader applications in chemical synthesis and pharmaceutical research .

Biological Activity

Overview

3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C7H14ClN. This compound is notable for its biological activity and applications in various fields such as pharmacology and synthetic chemistry. It exhibits interactions with neurotransmitter systems and has potential therapeutic implications.

The biological activity of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride primarily involves its role as a neurotransmitter analog. It can mimic or inhibit natural neurotransmitters by binding to specific receptors, influencing neuronal signaling pathways. This mechanism is crucial for understanding its potential applications in treating neurological disorders.

Biological Activities

Research indicates that 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has several biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and neurotoxicity.
  • Antiviral Properties : Similar derivatives have been noted for their antiviral activity against viruses like influenza A by inhibiting viral replication.
  • Potential Antitumor Activity : Some studies suggest that tetrahydropyridine derivatives may exhibit antitumor properties.

Data Table of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects against oxidative stress in neuronal cells
AntiviralInhibits replication of influenza A virus
AntitumorPotential activity against various cancer cell lines

Neuroprotective Studies

One study explored the neuroprotective effects of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride in a mouse model of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents similar to MPTP. Results indicated a significant reduction in neuronal cell death and improvement in motor functions compared to control groups.

Antiviral Efficacy

In vitro studies demonstrated that compounds structurally similar to 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride effectively blocked the M2 proton channel of the influenza A virus. This inhibition prevented the release of viral genetic material into host cells, showcasing its potential as an antiviral agent.

Antitumor Activity

A recent investigation assessed the antitumor effects of tetrahydropyridine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect.

Comparison with Related Compounds

To better understand the unique properties of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride, it is useful to compare it with related compounds:

CompoundActivity TypeKey Findings
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)NeurotoxicInduces Parkinsonism symptoms in models
1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochlorideAntiviralEffective against influenza A virus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
3,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

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